7-{[(3-Methoxyphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
Description
7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol is an 8-hydroxyquinoline derivative characterized by a Mannich base structure. Its core scaffold consists of a quinolin-8-ol moiety substituted at the 7-position with a hybrid aminomethyl group, featuring a pyridin-2-yl and a 3-methoxyphenyl substituent.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
7-[(3-methoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H19N3O2/c1-27-17-8-4-7-16(14-17)25-21(19-9-2-3-12-23-19)18-11-10-15-6-5-13-24-20(15)22(18)26/h2-14,21,25-26H,1H3 |
InChI Key |
JQWSGURQZZPYKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxyaniline with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the target compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol with structurally related 8-hydroxyquinoline derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight | Melting Point (°C) | logP | Reference |
|---|---|---|---|---|---|---|
| 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol (Target) | R1 = 3-Methoxyphenyl, R2 = Pyridin-2-yl | C22H19N3O2 | 357.41 | Not reported | ~3.6* | |
| 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol | R1 = 6-Methylpyridin-2-yl, R2 = Pyridin-2-yl | C21H18N4O | 342.40 | Not reported | 3.63 | |
| 7-((Phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (Compound 3) | R1 = Phenyl, R2 = Pyridin-2-yl | C21H17N3O | 327.38 | 129–130 | 3.62 | |
| 7-[(4-Chlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol (Compound 4896-2958) | R1 = 4-Chlorophenyl, R2 = Pyridin-2-yl | C21H16ClN3O | 377.83 | Not reported | ~4.1* | |
| 7-((4-Methylpyridin-2-ylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (Compound 27) | R1 = 4-Methylpyridin-2-yl, R2 = 4-Trifluoromethylphenyl | C23H18F3N3O | 409.41 | 151–153 | 4.12 |
Notes:
- The 3-methoxy group in the target compound likely increases hydrophilicity compared to halogenated (e.g., 4-chlorophenyl) or trifluoromethyl-substituted analogs .
- Pyridinyl substituents (e.g., 6-methylpyridin-2-yl) enhance π-π stacking interactions, while bulky groups like trifluoromethyl may improve metabolic stability .
Key Insights :
- The 3-methoxy group in the target compound may confer selectivity for enzymes sensitive to electron-rich aromatic systems, such as cytochrome P450 isoforms .
- Chlorinated analogs (e.g., adaptaqin) show neuroprotective effects, suggesting that substituent polarity and size critically influence target engagement .
Biological Activity
7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by a quinoline core substituted with a methoxyphenyl group and a pyridinylamino group, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
The molecular formula of 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol is C22H19N3O2, with a molecular weight of approximately 373.41 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological development.
Anticancer Properties
Research indicates that 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol exhibits potential anticancer activity through several mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis |
| NCI-H460 | 15.0 | Inhibition of cell proliferation |
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties against several pathogens:
- Bacterial Strains : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : The compound also exhibits antifungal activity, making it a potential candidate for treating fungal infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol have been investigated through various assays:
- Inhibition of Cytokine Production : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using animal models of inflammation have demonstrated significant reduction in swelling and pain.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving mice implanted with human cancer cells showed that treatment with 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol resulted in a significant reduction in tumor size compared to control groups.
- Neuroprotective Effects : Another study indicated the compound's ability to protect neuronal cells from oxidative stress-induced damage, suggesting its potential application in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
